1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine dihydrochloride
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Overview
Description
1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine dihydrochloride is a chemical compound known for its unique structure and properties It features a fluorophenyl group attached to a propane-1,3-diamine backbone, with two methyl groups on the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and N,N-dimethylpropane-1,3-diamine.
Reaction: The 4-fluorobenzaldehyde undergoes a reductive amination reaction with N,N-dimethylpropane-1,3-diamine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.
Formation of Dihydrochloride Salt: The final step involves converting the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine dihydrochloride involves its interaction with specific molecular targets. The fluorophenyl group may enhance its binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-N3,N3-dimethylpropane-1,3-diamine dihydrochloride
- 1-(4-Bromophenyl)-N3,N3-dimethylpropane-1,3-diamine dihydrochloride
- 1-(4-Methylphenyl)-N3,N3-dimethylpropane-1,3-diamine dihydrochloride
Uniqueness
1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine dihydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound particularly interesting for medicinal chemistry research.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N',N'-dimethylpropane-1,3-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN2.2ClH/c1-14(2)8-7-11(13)9-3-5-10(12)6-4-9;;/h3-6,11H,7-8,13H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPXXXRLXZHJHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)F)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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